molecular formula C15H12N4S B12900347 2-(Acridin-9-ylmethylene)hydrazinecarbothioamide

2-(Acridin-9-ylmethylene)hydrazinecarbothioamide

Cat. No.: B12900347
M. Wt: 280.3 g/mol
InChI Key: ASJZIAZNUADFEJ-RQZCQDPDSA-N
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Description

2-(Acridin-9-ylmethylene)hydrazinecarbothioamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acridin-9-ylmethylene)hydrazinecarbothioamide typically involves the reaction of 9-acridinecarboxaldehyde with thiosemicarbazide. The reaction is carried out in ethanol with acetic acid as a catalyst. The mixture is refluxed at 70°C for 24 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Acridin-9-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridine N-oxides, while substitution reactions can yield various acridine derivatives with different functional groups .

Scientific Research Applications

2-(Acridin-9-ylmethylene)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Acridin-9-ylmethylene)hydrazinecarbothioamide involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. This DNA-binding property is crucial for its antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide
  • 2-(Acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide
  • Thiazacridine derivatives

Uniqueness

2-(Acridin-9-ylmethylene)hydrazinecarbothioamide is unique due to its specific structure, which allows for strong DNA binding and significant antiproliferative activity. Compared to other similar compounds, it has shown higher efficiency in binding to calf thymus DNA and exhibits distinct biological activities .

Properties

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

IUPAC Name

[(E)-acridin-9-ylmethylideneamino]thiourea

InChI

InChI=1S/C15H12N4S/c16-15(20)19-17-9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-9H,(H3,16,19,20)/b17-9+

InChI Key

ASJZIAZNUADFEJ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=N/NC(=S)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=NNC(=S)N

Origin of Product

United States

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